molecular formula H5N3Se B12551464 Imidoselenous diamide CAS No. 144304-57-4

Imidoselenous diamide

Cat. No.: B12551464
CAS No.: 144304-57-4
M. Wt: 126.03 g/mol
InChI Key: QTGFIYWLIBLMMO-UHFFFAOYSA-N
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Description

However, extensive research on structurally and functionally analogous diamide derivatives is available. Diamides, characterized by two amide (-CONH-) groups, are explored for diverse applications, including pharmaceuticals, agrochemicals, and enzyme inhibitors. This article synthesizes data from the evidence to compare key diamide derivatives, providing insights into their structural diversity, synthesis, and biological activities .

Properties

CAS No.

144304-57-4

Molecular Formula

H5N3Se

Molecular Weight

126.03 g/mol

InChI

InChI=1S/H5N3Se/c1-4(2)3/h(H5,1,2,3)

InChI Key

QTGFIYWLIBLMMO-UHFFFAOYSA-N

Canonical SMILES

N[Se](=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidoselenous diamide typically involves the reaction of selenium-containing precursors with amines. One common method involves the use of selenourea and primary amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium. The reaction mixture is heated to a specific temperature, often around 150°C, to facilitate the formation of the desired diamide compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable .

Chemical Reactions Analysis

Types of Reactions

Imidoselenous diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include selenoxide, selenone, selenol derivatives, and various substituted this compound compounds. These products can exhibit different chemical and physical properties, making them useful for diverse applications .

Scientific Research Applications

Imidoselenous diamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which imidoselenous diamide exerts its effects involves the interaction of its selenium and nitrogen atoms with various molecular targets. In biological systems, the compound can interact with thiol groups in proteins, leading to the formation of selenenyl sulfide bonds. This interaction can modulate the activity of enzymes and other proteins, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Diamide Compounds

Structural and Functional Diversity

Diamide derivatives vary widely in their core structures and substituents, which dictate their biological activities:

Compound Class Key Features Synthesis Method Biological Activity Reference
Nicotinamide-based diamides Nicotinamide moiety linked to aromatic groups Nucleophilic substitution reaction Cytotoxic activity against cancer cells
Anthranilic acid diamides Anthranilic acid scaffold with diamide linkage Multi-step coupling reactions Glycogen phosphorylase inhibition (antidiabetic)
Thioether-containing diamides Methylthio or sulfide substituents "Active substructure replacing" method Insecticidal activity (e.g., larvicidal)
α-Methyl amide analogs Sulindac derivatives with α-methyl groups Diastereomeric coupling with amino acids Anticancer activity
Phosphonic diamides P-methylphosphonic core Standard phosphonate synthesis Not explicitly reported (structural study)

Q & A

Q. Advanced Research Focus

  • Data transparency : Share raw spectra, crystallographic data, and assay protocols via repositories like Zenodo .
  • Ethical synthesis : Adopt green chemistry principles (e.g., solvent recycling, low-energy pathways) to minimize environmental harm .
  • Collaborative validation : Partner with independent labs to replicate key findings, reducing bias .

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